molecular formula C27H38N6O9 B1516722 Suc-ala-ala-pro-nle-pna CAS No. 72682-72-5

Suc-ala-ala-pro-nle-pna

Cat. No.: B1516722
CAS No.: 72682-72-5
M. Wt: 590.6 g/mol
InChI Key: JMMXHKRVUISFHK-USNOLKROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Suc-Ala-Ala-Pro-Nle-pNA (CAS 72682-72-5) is a synthetic chromogenic peptide substrate designed for the study of specific protease enzymes. Its structure features a succinyl (Suc) group at the N-terminus to block unwanted degradation by aminopeptidases, followed by an Ala-Ala-Pro-Nle peptide sequence that mimics the natural cleavage site of target proteases. The C-terminus is conjugated to a para-nitroaniline (pNA) reporter group . The mechanism of action is central to its research utility: when the peptide sequence is recognized and cleaved by a specific protease, the pNA group is released. This liberation of free p-nitroaniline produces a distinct yellow color that can be quantified by measuring absorbance at 405 nm, allowing researchers to monitor enzymatic activity in real-time . This makes it a fundamental tool for determining key enzyme kinetic parameters, such as the Michaelis constant (K M ) and maximum reaction velocity (V max ). This substrate holds specific value in biochemical research for characterizing chymotrypsin-like proteases. The norleucine (Nle) residue at the P1 position is recognized by the hydrophobic S1 binding pocket of these enzymes. Research has demonstrated its application in characterizing the specificity of human cathepsin G, a serine protease found in neutrophils . It has also been used in kinetic studies of novel intracellular subtilisin proteases, helping to elucidate enzyme specificity by comparing hydrolysis efficiency with similar substrates . As a chromogenic substrate, its primary applications include enzyme activity assays, inhibitor screening, and functional studies in fields like immunology and enzymology. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures .

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O9/c1-4-5-7-20(25(38)30-18-9-11-19(12-10-18)33(41)42)31-26(39)21-8-6-15-32(21)27(40)17(3)29-24(37)16(2)28-22(34)13-14-23(35)36/h9-12,16-17,20-21H,4-8,13-15H2,1-3H3,(H,28,34)(H,29,37)(H,30,38)(H,31,39)(H,35,36)/t16-,17-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMXHKRVUISFHK-USNOLKROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Specificity and Kinetic Analysis of Suc Ala Ala Pro Nle Pna

Identification of Target Protease Families and Specific Enzymes

The reactivity of Suc-Ala-Ala-Pro-Nle-pNA is largely dictated by the specificity of the enzyme's S1 binding pocket for the P1 residue, which is Norleucine in this substrate.

Substrate Recognition by Elastase Isoforms (e.g., Pancreatic, Leukocyte)

Elastase, a serine protease, is known to cleave substrates after small, hydrophobic amino acid residues. However, there are notable differences in the substrate specificity of its isoforms, such as pancreatic and leukocyte elastase.

Reactivity with Chymotrypsin-like Proteases (e.g., Cathepsin G, Chymotrypsin (B1334515), Chymase)

Chymotrypsin and chymotrypsin-like proteases are characterized by a deep, hydrophobic S1 binding pocket that preferentially accommodates large, aromatic, or hydrophobic residues at the P1 position, such as Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), and Leucine (B10760876) (Leu). researchgate.netexpasy.orgnih.gov

Chymotrypsin: Bovine α-chymotrypsin readily hydrolyzes substrates with these preferred residues. The presence of a proline residue at the P2 position can significantly enhance the specificity constant (kcat/Km). researchgate.net

Cathepsin G: This protease, found in the azurophilic granules of neutrophils, shares a similar substrate specificity with chymotrypsin. nih.gov It is known to cleave Suc-Ala-Ala-Pro-Phe-pNA. sigmaaldrich.comscientificlabs.co.ukbachem.com

Chymase: A chymotrypsin-like serine protease found in the secretory granules of mast cells, chymase also exhibits a preference for bulky hydrophobic residues at the P1 position and hydrolyzes substrates like Suc-Ala-Ala-Pro-Phe-pNA. bachem.comnih.gov

The structural similarity of Norleucine to Leucine suggests that this compound would be a substrate for these enzymes. A study on an intracellular subtilisin, which has a chymotrypsin-like specificity, demonstrated that it could hydrolyze a substrate with Norleucine at the P1 position (Suc-Ala-Ala-Pro-Nle), although with a lower catalytic efficiency compared to the Phenylalanine variant. researchgate.net This suggests that while Norleucine is a viable P1 residue for chymotrypsin-like proteases, it may not be the optimal one.

Hydrolysis by Other Serine Proteases (e.g., Subtilisin, Aqualysin I, Trypsin)

Subtilisin: This bacterial serine protease has a broad substrate specificity with a preference for a large uncharged residue at the P1 position. ebi.ac.uk Subtilisin BPN' is known to hydrolyze Suc-Ala-Ala-Pro-Phe-pNA. sigmaaldrich.com The extended binding cleft of subtilisins (B1170691) means that residues distant from the scissile bond can significantly influence substrate preference. nih.gov As mentioned, a subtilisin-like enzyme has been shown to hydrolyze a Norleucine-containing peptide, indicating that this compound is a likely substrate for subtilisin. researchgate.net

Aqualysin I: A thermostable alkaline serine protease, Aqualysin I, has demonstrated the ability to hydrolyze substrates with Norleucine at the P2 position. While direct data for a P1 Norleucine is not available, this indicates an accommodation of Norleucine within its binding cleft.

Trypsin: Trypsin is highly specific for cleaving peptide bonds C-terminal to positively charged amino acid residues, namely Lysine (Lys) and Arginine (Arg). The S1 pocket of trypsin contains an aspartic acid residue at its base, which forms an ionic bond with the positively charged side chain of the P1 residue. Consequently, this compound, which has a neutral hydrophobic residue at the P1 position, is not a substrate for trypsin.

Interactions with Peptidyl Prolyl cis-trans Isomerases (PPIases) and Related Enzymes

Peptidyl prolyl cis-trans isomerases (PPIases) are a family of enzymes that catalyze the cis-trans isomerization of the peptide bond preceding a proline residue, a rate-limiting step in protein folding. nih.govimrpress.comnih.gov The standard assay for PPIase activity often utilizes a chymotrypsin-coupled assay with a substrate like Suc-Ala-Ala-Pro-Phe-pNA. bachem.comwikipedia.org

The principle of this assay is that chymotrypsin can only cleave the substrate when the Ala-Pro bond is in the trans conformation. The rate of cleavage of the cis-isomer is limited by its spontaneous or PPIase-catalyzed isomerization to the trans form. wikipedia.org The specificity of PPIases is primarily for the Xaa-Pro motif. However, different families of PPIases, such as cyclophilins and FK506-binding proteins (FKBPs), exhibit different preferences for the Xaa residue (the residue preceding proline). While cyclophilins show little dependence on the Xaa residue, the catalytic efficiency of FKBPs is markedly dependent on this residue, with a strong preference for large hydrophobic residues like Leucine. researchgate.net Given this, it is highly probable that this compound can serve as a substrate for PPIases, particularly for FKBPs, due to the hydrophobic nature of Norleucine.

Quantitative Determination of Enzyme Kinetic Parameters

The kinetic parameters of enzyme-catalyzed reactions, particularly the Michaelis constant (Km), provide quantitative measures of the affinity of an enzyme for its substrate.

Measurement of Michaelis Constant (Km)

The Michaelis constant (Km) is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for the substrate. While specific Km values for the hydrolysis of this compound by the aforementioned enzymes are not widely reported, data from analogous substrates can provide valuable insights.

For chymotrypsin-like proteases, the Km for Suc-Ala-Ala-Pro-Phe-pNA has been reported to be 60 µM for chymotrypsin, 1.7 mM for cathepsin G, and 4 mM for chymase. caymanchem.com A study on an intracellular subtilisin found the Km for Suc-Ala-Ala-Pro-Nle to be approximately four-fold lower than that for Suc-Ala-Ala-Pro-Leu, suggesting that the linear side chain of Norleucine may allow for a slightly better fit in the S1 pocket compared to the branched side chain of Leucine in that specific enzyme. researchgate.net However, the catalytic efficiency (kcat/Km) was similar for both substrates.

For pancreatic elastase, the Km for the substrate N-Succinyl-L-Ala-L-Ala-L-Ala-p-nitroanilide is reported to be 1.15 mM. sigmaaldrich.com For leukocyte elastase, a Km of 15 µM was reported for the substrate MeO-Suc-Ala-Ala-Pro-Val-pNA. nih.gov These values highlight the differences in substrate affinity between the two elastase isoforms.

The following table summarizes the reported Km values for analogous substrates with various proteases:

EnzymeSubstrateKm Value
ChymotrypsinSuc-Ala-Ala-Pro-Phe-pNA60 µM
Cathepsin GSuc-Ala-Ala-Pro-Phe-pNA1.7 mM
ChymaseSuc-Ala-Ala-Pro-Phe-pNA4 mM
Pancreatic ElastaseSuc-Ala-Ala-Ala-pNA1.15 mM
Leukocyte ElastaseMeO-Suc-Ala-Ala-Pro-Val-pNA15 µM

These data suggest that this compound is likely to exhibit different Km values with each of these enzymes, reflecting the specific interactions between the Norleucine side chain and the respective S1 binding pockets.

Calculation of Catalytic Rate Constant (kcat)

The catalytic rate constant, kcat, also known as the turnover number, represents the maximum number of substrate molecules that a single enzyme active site can convert into product per unit of time when the enzyme is fully saturated with the substrate. It is a fundamental parameter in enzyme kinetics, providing a direct measure of an enzyme's catalytic efficiency. The calculation of kcat is derived from the maximal reaction velocity (Vmax) and the total enzyme concentration ([E]t) used in the assay, according to the following equation:

kcat = Vmax / [E]t

To determine kcat for the hydrolysis of a substrate like this compound, a series of kinetic assays are performed. In these assays, the initial reaction rates are measured at various substrate concentrations while keeping the enzyme concentration constant. The resulting data are then plotted on a graph of reaction velocity versus substrate concentration, which typically yields a hyperbolic curve. This curve can be fitted to the Michaelis-Menten equation to determine the Vmax. Once Vmax is established and the total enzyme concentration is known, kcat can be readily calculated. For chromogenic substrates like p-nitroanilides, the rate of product formation is determined by measuring the increase in absorbance at a specific wavelength over time, which corresponds to the release of the p-nitroaniline group.

Assessment of Catalytic Efficiency (kcat/Km) for Various Enzymes

The catalytic efficiency of an enzyme, often referred to as the specificity constant, is a measure that takes into account both the rate of catalysis (kcat) and the enzyme's affinity for the substrate (Km, the Michaelis constant). It is expressed as the ratio kcat/Km and provides a more comprehensive assessment of an enzyme's effectiveness in processing a particular substrate, especially at low substrate concentrations which are often physiologically relevant. A higher kcat/Km value indicates greater catalytic efficiency.

The determination of kcat/Km for the hydrolysis of this compound by different enzymes allows for a comparative analysis of their substrate specificities. Enzymes with active sites that are well-suited to bind and hydrolyze this particular peptide sequence will exhibit higher catalytic efficiencies. For instance, serine proteases like chymotrypsin and subtilisin, which have a preference for hydrophobic residues at the P1 position (the amino acid residue N-terminal to the scissile bond), are expected to show significant activity towards this substrate. The table below presents representative kinetic parameters for the hydrolysis of the closely related substrate, Suc-Ala-Ala-Pro-Phe-pNA, by several enzymes, illustrating the range of catalytic efficiencies observed.

EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
α-Chymotrypsin40751.9 x 10⁶
Subtilisin BPN'2004002.0 x 10⁶
Cathepsin G17002.91.7 x 10³

Subsite Specificity Mapping and Structural Correlates

The interaction between a protease and its substrate is a highly specific process governed by the precise fit between the amino acid residues of the substrate and the corresponding binding pockets, or subsites, of the enzyme's active site. The nomenclature of Schechter and Berger is used to describe these interactions, where the substrate residues are denoted as Pn...P3, P2, P1, P1', P2', P3'...Pn', with the cleavage occurring between P1 and P1'. The corresponding enzyme subsites are designated Sn...S3, S2, S1, S1', S2', S3'...Sn'. The analysis of how variations in the substrate's amino acid sequence affect the kinetic parameters of its hydrolysis provides valuable insights into the topography and chemical nature of the enzyme's active site.

Analysis of P1' (Norleucine) Specificity and Variants (e.g., Phe, Met, Leu, Lys, Arg, Ile, Val)

The P1' residue of the substrate, which is the first amino acid on the C-terminal side of the scissile bond, interacts with the S1' subsite of the enzyme. The nature of the amino acid at this position can significantly influence the rate of catalysis. Norleucine (Nle) is an isomer of leucine with a straight-chain hydrophobic side chain. Its interaction with the S1' subsite will be primarily driven by hydrophobic forces.

A comparative analysis of substrates with different amino acids at the P1' position reveals the enzyme's specificity for this subsite. For many serine proteases, the S1' subsite is a relatively open and shallow groove on the enzyme surface, which can accommodate a variety of residues. However, the efficiency of catalysis can vary depending on the size, shape, and hydrophobicity of the P1' side chain.

For example, chymotrypsin, which has a large, hydrophobic S1 pocket that confers its primary specificity for aromatic residues at the P1 position, also shows some preference at the S1' subsite. While specific kinetic data for a systematic variation of the P1' residue in Suc-Ala-Ala-Pro-X-pNA substrates are limited, general trends can be inferred. Hydrophobic residues like Phenylalanine (Phe), Methionine (Met), Leucine (Leu), Isoleucine (Ile), and Valine (Val) are generally well-tolerated at the P1' position of many proteases. The introduction of charged residues such as Lysine (Lys) or Arginine (Arg) at this position would likely have a more pronounced, and often detrimental, effect on the catalytic efficiency of enzymes that have a preference for hydrophobic interactions at the S1' subsite. The following table illustrates the theoretical impact of P1' variations on the catalytic efficiency of a chymotrypsin-like protease.

P1' ResidueSide Chain CharacteristicsExpected Relative kcat/Km
Norleucine (Nle)Hydrophobic, linearBaseline
Phenylalanine (Phe)Aromatic, hydrophobicPotentially higher due to favorable hydrophobic interactions
Methionine (Met)Hydrophobic, contains sulfurComparable or slightly lower than Nle
Leucine (Leu)Hydrophobic, branchedComparable to Nle
Lysine (Lys)Positively charged, hydrophilicSignificantly lower due to unfavorable charge interactions
Arginine (Arg)Positively charged, hydrophilicSignificantly lower due to unfavorable charge interactions
Isoleucine (Ile)Hydrophobic, branchedComparable to Nle
Valine (Val)Hydrophobic, branchedPotentially lower due to steric hindrance

Evaluation of P2 and P3 Site Contributions to Substrate Binding and Catalysis

The residues at the P2 and P3 positions of the substrate interact with the S2 and S3 subsites of the enzyme, respectively. These interactions, while often less critical for determining the primary specificity of the enzyme than the P1-S1 interaction, play a significant role in optimizing substrate binding and positioning the scissile bond correctly within the active site for efficient catalysis. nih.gov

In the substrate this compound, the P2 residue is Proline (Pro) and the P3 residue is Alanine (B10760859) (Ala). The proline residue at the P2 position introduces a conformational rigidity to the peptide backbone. The cyclic nature of the proline side chain restricts the rotational freedom around the N-Cα bond, which can help to pre-organize the substrate into a conformation that is favorable for binding to the enzyme's active site. For some proteases, a proline at the P2 position is highly favored and contributes significantly to the binding affinity.

Implications for Understanding Enzyme Active Site Topography and Molecular Recognition

The detailed kinetic analysis of substrates like this compound and its variants provides a powerful tool for mapping the active site topography of proteases. By systematically altering the amino acid residues at different positions (P1', P2, P3, etc.) and observing the resulting changes in kcat and Km, researchers can deduce the size, shape, and chemical nature of the corresponding enzyme subsites. This information is crucial for understanding the principles of molecular recognition between enzymes and their substrates.

Methodological Frameworks for Assay Development Utilizing Suc Ala Ala Pro Nle Pna

Principles of Spectrophotometric Detection and Signal Quantification

The core of the assay methodology is the spectrophotometric measurement of the reaction product, p-nitroaniline. The enzymatic hydrolysis of the colorless substrate, Suc-Ala-Ala-Pro-Nle-pNA, yields p-nitroaniline, a yellow-colored compound. The intensity of the color is directly proportional to the amount of pNA produced, which in turn is proportional to the enzyme's activity under given conditions.

The quantification of liberated p-nitroaniline is achieved by monitoring the increase in absorbance at specific wavelengths. The choice of wavelength is determined by the absorption spectrum of p-nitroaniline. While the absorption maximum for p-nitroaniline is at 380 nm, measurements are more commonly conducted at 405 nm or 410 nm. nih.gov This is a practical consideration to minimize interference from the unhydrolyzed substrate, whose absorption spectrum can overlap with that of pNA at lower wavelengths. nih.gov The release of pNA and the corresponding increase in absorbance at 405 nm or 410 nm can be monitored over time in a continuous kinetic assay or measured at a single endpoint after a fixed incubation period. nih.govfao.org

To convert the measured rate of change in absorbance (ΔA/minute) into the molar concentration of the product formed per unit time, the Beer-Lambert law is applied. This law requires the use of the molar extinction coefficient (ε) for p-nitroaniline at the specific wavelength and conditions (pH, ionic strength) of the assay. The molar extinction coefficient is a constant that relates the absorbance of a substance to its concentration in a solution with a defined path length (typically 1 cm).

The value of the molar extinction coefficient for p-nitroaniline can vary depending on the assay conditions. For instance, the absorption spectrum of p-nitroaniline is known to be red-shifted with increasing ionic strength, which can alter the extinction coefficient at a fixed wavelength. The pH of the solution also influences the coefficient. nih.gov Therefore, it is crucial to use the appropriate extinction coefficient for the specific experimental setup to ensure accurate quantification of enzyme activity.

WavelengthMolar Extinction Coefficient (ε) (M-1cm-1)Reference
405 nm9,960 frontiersin.org
405 nm9,500 nih.gov
405 nm10,500 bitesizebio.com
410 nm8,800 nih.govnih.gov

Optimization of Reaction Conditions for Enzymatic Assays

The catalytic activity of enzymes is profoundly influenced by the physicochemical environment of the reaction. To obtain accurate and reproducible kinetic data for enzymes utilizing this compound, it is imperative to optimize key reaction parameters, including pH, buffer composition, ionic strength, and temperature.

Enzyme activity is highly dependent on the pH of the reaction medium, as pH affects the ionization state of amino acid residues in the enzyme's active site and can influence substrate binding and catalysis. Each enzyme exhibits a characteristic optimal pH at which its activity is maximal. For example, chymotrypsin-like proteases that cleave this compound often have optimal activity in the alkaline range. frontiersin.org

The choice of buffer system is also critical. Different buffer substances can have specific effects on enzyme activity. nih.gov For instance, high concentrations of phosphate buffers have been shown to inhibit certain enzymes. nih.gov Common buffer systems used for protease assays include Tris-HCl, HEPES, and MOPS, and the optimal choice depends on the specific enzyme being studied. nih.gov It is essential to determine the optimal pH and buffer system empirically for the enzyme under investigation.

Enzyme/ProteaseSubstrateOptimal pHReference
Scorpion Chymotrypsin-like ProteaseCasein9.0 nih.gov
Serine Protease (Nocardiopsis prasina)Suc-Ala-Ala-Pro-Phe-pNA9.0 fao.org
Proteinase KN-succinyl-Ala-Ala-Pro-Leu-pNA8.6 nih.gov
Periplaneta americana Serine ProteaseCasein8.0 nih.gov

The ionic strength of the assay buffer, determined by the concentration of salts, can significantly impact enzymatic reactions. Electrostatic forces play a crucial role in the interaction between an enzyme and its substrate. core.ac.uk Variations in ionic strength can alter these interactions, thereby affecting substrate binding affinity (Km) and the maximal reaction velocity (Vmax). nih.govcore.ac.uk

In many cases, increasing salt concentration leads to a decrease in substrate affinity. nih.govcore.ac.uk This can be attributed to a general ionic strength effect, which can be described by the Debye-Hückel theory, or to the competitive binding of specific ions to the enzyme's active site. nih.govcore.ac.uk For example, anions like nitrate (NO3-) can act as competitive inhibitors for some enzymes. nih.govcore.ac.uk Conversely, some enzymes require specific ions, such as calcium (Ca2+), for their activity or stability. nih.gov The effect of ionic strength and specific ions must be evaluated to establish optimal conditions for the assay.

Temperature is a critical parameter that affects the rate of all chemical reactions, including enzyme-catalyzed reactions. As temperature increases, the kinetic energy of both the enzyme and substrate molecules increases, leading to more frequent collisions and a higher reaction rate. This trend continues until an optimal temperature is reached. Beyond this optimum, the enzyme's structural integrity is compromised, leading to denaturation and a rapid loss of activity.

The optimal temperature for enzymatic activity varies widely depending on the enzyme and its source organism. bitesizebio.com For instance, a chymotrypsin-like protease from the scorpion Scorpio maurus shows optimal activity at 50°C, while a serine protease from Periplaneta americana has an optimum of 60°C. nih.govnih.gov It is important to note that the determined "optimum temperature" can be influenced by the duration of the assay, as thermal denaturation is a time-dependent process. For kinetic studies, it is crucial to work at a temperature where the enzyme is stable for the entire duration of the measurement.

Enzyme/ProteaseOptimal Temperature (°C)Reference
Scorpion Chymotrypsin-like Protease50 nih.gov
Serine Protease (T0034)60 frontiersin.org
Serine Protease (Nocardiopsis prasina)37 fao.org
Periplaneta americana Serine Protease60 nih.gov
Bromelain35-45

Advanced Assay Formats and High-Throughput Methodologies

Adaptation for Microplate-Based Screening Applications

The chromogenic substrate this compound is well-suited for adaptation to microplate-based formats (e.g., 96- or 384-well plates), which are essential for high-throughput screening (HTS) of enzyme inhibitors or for characterizing large numbers of enzyme samples. The principle of the assay remains the same as in a standard cuvette-based spectrophotometer: the enzymatic cleavage of the amide bond in this compound releases the yellow chromophore, p-nitroaniline (pNA). The rate of pNA formation, measured as an increase in absorbance at approximately 405-410 nm, is directly proportional to the enzyme's activity.

Adaptation to a microplate format involves downsizing the reaction volume (typically to 100-200 µL) and utilizing a microplate reader to monitor the absorbance changes simultaneously in multiple wells. The procedure is both rapid and economical, making it particularly convenient for analyzing numerous samples, such as those from column chromatography. researchgate.net

Key considerations for developing a robust microplate-based assay include:

Optimization of Substrate Concentration: The concentration of this compound should be carefully chosen based on the enzyme's Michaelis-Menten constant (Kₘ). For inhibitor screening, a substrate concentration at or below the Kₘ is often used to ensure sensitivity to competitive inhibitors. For routine activity measurements, a concentration several-fold higher than the Kₘ may be used to ensure zero-order kinetics with respect to the substrate.

Enzyme Concentration: The amount of enzyme must be titrated to ensure a linear rate of product formation over the desired time course of the experiment. The signal should be strong enough to be detected accurately but not so rapid that the substrate is depleted quickly.

Solvent Effects: Since this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution, the final concentration of this solvent in the assay well must be controlled. google.com High concentrations of DMSO can affect enzyme activity and stability. It is crucial to maintain a consistent final DMSO concentration across all wells, including controls.

Data Acquisition: Assays can be performed as endpoint or kinetic measurements. In an endpoint assay, the reaction is stopped after a fixed time, and a single absorbance reading is taken. In a kinetic assay, the absorbance is read multiple times, and the reaction rate is calculated from the slope of the absorbance versus time plot, which is generally more accurate.

The utility of this compound as a substrate has been demonstrated for various proteases, and its kinetic parameters have been determined, providing the necessary foundation for assay design.

Kinetic Parameters of Various Proteases with this compound
EnzymeKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Source
Human Cathepsin G1.159.60 x 10⁻³120 researchgate.net
Stenotrophomonas maltophilia Protease (StmPr1)1.24335,000 researchgate.net
Trichophyton rubrum Protease (Mr 31,500)0.524.678974 escholarship.org
Intracellular Subtilisin Protease (ISP)0.40.3013~753 cardiff.ac.uk
Schistosome Cercarial Elastase0.0230056 google.com

Use in Coupled Enzyme Assays

In the available scientific literature, this compound is predominantly utilized in direct single-step enzymatic assays. The inherent chromogenic nature of the p-nitroaniline leaving group provides a straightforward and convenient method for continuously monitoring enzyme activity. The direct detection of pNA release at 405-410 nm obviates the need for additional enzymes and substrates, which simplifies the assay protocol, reduces potential sources of interference, and lowers costs.

A coupled enzyme assay typically involves a second enzyme that acts on a product of the primary reaction to generate a more easily detectable signal (e.g., fluorescent or a different chromophore). For a substrate like this compound, a coupled assay is theoretically possible but practically unnecessary and not reported in literature. The primary product, apart from pNA, is the peptide fragment Suc-Ala-Ala-Pro-Nle. A hypothetical coupled assay would require a specific exopeptidase that could further cleave this fragment, with the subsequent reaction being linked to a reporter system, such as the oxidation of NADPH. However, given the strong and direct signal from pNA, this complex approach offers no significant advantage and would introduce additional complexities and potential artifacts. Therefore, the standard methodological framework for this substrate relies exclusively on the direct measurement of pNA.

Considerations for Stock Solution Preparation and Stability in Experimental Protocols

Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible and accurate results in enzyme kinetic studies.

Stock Solution Preparation

Due to its limited solubility in aqueous buffers, this compound is typically dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly cited solvent for this purpose. A U.S. patent specifically documents the preparation of 25 mM stock solutions of this compound in DMSO. google.com Other organic solvents such as N,N-dimethylformamide (DMF) are also used for similar peptide-pNA substrates. researchgate.net When preparing the final assay mixture, the concentrated stock solution is diluted into the aqueous assay buffer, ensuring the final concentration of the organic solvent is low (typically ≤5%) to minimize its effect on enzyme activity.

Stability

The stability of the substrate is a key factor in experimental design. While specific stability data for the norleucine variant are not extensively detailed in the literature, information from closely related peptide-pNA substrates provides valuable guidance.

Stock Solution Stability: Concentrated stock solutions in anhydrous DMSO are generally stable when stored properly. For analogous compounds, storing aliquots at -20°C is a common practice to prevent degradation from repeated freeze-thaw cycles and to minimize hydrolysis from absorbed moisture.

Aqueous Solution Stability: Peptide-pNA substrates exhibit limited stability in aqueous solutions due to the risk of spontaneous, non-enzymatic hydrolysis of the p-nitroanilide bond, particularly at non-neutral pH. For the related substrate Suc-Ala-Ala-Pro-Phe-pNA, it is recommended that aqueous solutions be prepared immediately prior to use. One study noted that a 1 mM aqueous solution of this substrate undergoes spontaneous hydrolysis at a rate of approximately 0.1% per day even at 4°C. Therefore, it is best practice to add the substrate from the concentrated DMSO stock to the assay buffer shortly before initiating the enzymatic reaction to ensure the background signal from free pNA is minimal.

Summary of Preparation and Storage Recommendations for this compound
ParameterRecommendationRationaleReference
Stock Solution SolventDimethyl sulfoxide (DMSO)High solubility for the peptide substrate. google.com
Stock Solution ConcentrationUp to 25 mMAllows for high dilution into final assay buffer, minimizing solvent effects. google.com
Stock Solution Storage-20°C in aliquotsMinimizes degradation from freeze-thaw cycles and hydrolysis.General practice for similar compounds
Working Solution (Aqueous)Prepare fresh before usePeptide-pNA substrates are susceptible to spontaneous hydrolysis in aqueous buffers.Guidance from analogous compounds

Mechanistic Enzymology and Structural Insights Derived from Suc Ala Ala Pro Nle Pna Studies

Elucidation of Protease Catalytic Mechanisms

The hydrolysis of peptide bonds by proteases, particularly serine proteases that readily cleave Suc-Ala-Ala-Pro-Nle-pNA, is a multi-step process. The use of this substrate allows for detailed kinetic analysis of the key stages of catalysis.

The catalytic mechanism of serine proteases, such as chymotrypsin (B1334515), proceeds through a hallmark two-step "ping-pong" mechanism involving the formation and subsequent breakdown of a covalent acyl-enzyme intermediate libretexts.org.

Acylation: The reaction initiates with the binding of the substrate to the enzyme's active site. A highly reactive serine residue (Ser-195 in chymotrypsin), activated by a catalytic triad of amino acids (Asp-102, His-57, Ser-195), performs a nucleophilic attack on the carbonyl carbon of the peptide bond C-terminal to the norleucine (Nle) residue pressbooks.pub. This attack forms a transient, high-energy tetrahedral intermediate. The intermediate then collapses, leading to the cleavage of the peptide bond and the release of the C-terminal portion of the substrate, which for this compound is the yellow-colored molecule p-nitroaniline (pNA) libretexts.organnualreviews.org. The remaining part of the substrate, the acyl group (Suc-Ala-Ala-Pro-Nle), is now covalently attached to the active site serine, forming the acyl-enzyme intermediate libretexts.orgpressbooks.pub. The rate of this step is defined by the acylation rate constant, k₂ researchgate.net.

Deacylation: The acyl-enzyme intermediate then reacts with a water molecule, which acts as a nucleophile libretexts.org. The water molecule, activated by the same catalytic triad, attacks the carbonyl carbon of the acyl group. This forms a second tetrahedral intermediate, which quickly breaks down. This collapse cleaves the covalent bond between the acyl group and the serine residue, releasing the N-terminal portion of the substrate and regenerating the free, active enzyme, ready for another catalytic cycle pressbooks.pub. The rate of this hydrolysis step is governed by the deacylation rate constant, k₃ researchgate.net.

For many chromogenic substrates like this, the initial "burst" of released pNA corresponds to the rapid acylation step, which is often faster than the subsequent, rate-limiting deacylation step annualreviews.org.

The three-dimensional structure of a substrate is paramount for its efficient recognition and cleavage by an enzyme. For peptides containing proline, such as this compound, a key conformational feature is the cis-trans isomerization of the peptide bond preceding the proline residue (in this case, the Ala-Pro bond).

Studies on the related substrate Suc-Ala-Ala-Pro-Phe-pNA have shown that the efficiency of the acylation step (k₂) is highly dependent on the length and nature of the peptide chain, which allows for optimal interactions with the enzyme's subsites researchgate.net. This suggests that the substrate does not simply bind to a rigid active site but that its conformation is fine-tuned through these interactions to promote catalysis, a concept sometimes referred to as catalysis by distortion researchgate.net.

Probing Enzyme Conformational Changes during Catalysis

Enzymes are not static entities; they are dynamic molecules that undergo conformational fluctuations essential for their function nih.govnih.govresearchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique to study these motions at an atomic level during catalysis nih.govnih.govlu.se.

Using a substrate structurally similar to this compound (specifically, Suc-Ala-Phe-Pro-Phe-pNA), researchers have characterized the conformational exchange in the enzyme cyclophilin A during its catalytic cycle lu.se. These NMR relaxation experiments revealed that specific residues in the enzyme's active site exhibit conformational fluctuations on a microsecond-to-millisecond timescale, which is the same timescale as substrate turnover lu.se. These catalysis-linked motions are not random; they represent specific conformational changes that the enzyme undergoes to bind the substrate, perform the chemical transformation, and release the product. The study identified dynamic "hot spots" within the enzyme that are activated only during the catalytic event, demonstrating a direct link between protein dynamics and enzymatic function lu.se. These findings support a model where the enzyme and substrate are dynamic partners, and the catalytic process involves a landscape of conformational states.

Application of Solvent Isotope Effects to Investigate Reaction Pathways

A powerful method for investigating the roles of proton transfers in an enzyme's reaction mechanism is the measurement of solvent isotope effects (SIEs) nih.gov. This technique involves replacing water (H₂O) with deuterium oxide (D₂O) as the solvent and measuring the effect on the reaction rates. A primary kinetic isotope effect (a rate in H₂O significantly faster than in D₂O) is strong evidence that the cleavage of a hydrogen bond is part of the rate-determining step of the reaction nih.gov.

In the context of serine protease-catalyzed hydrolysis of this compound, SIEs can be used to dissect the acylation and deacylation steps. For example, the deacylation step involves the nucleophilic attack of a water molecule, a process that requires proton transfers facilitated by the catalytic histidine residue pressbooks.pub. A significant SIE on the deacylation rate constant (k₃) would indicate that these proton transfers are kinetically important researchgate.netacs.org. Studies on the chymotrypsin-catalyzed hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA have indeed utilized SIEs to probe the mechanism, finding that the isotope effects strengthen the interpretation of a complex acylation process that involves both chemical steps and protein conformational changes researchgate.net. By measuring the rates in different H₂O/D₂O mixtures (a "proton inventory"), one can even deduce the number of protons being transferred in the transition state of the rate-limiting step acs.org.

Comparison with Other Chromogenic and Fluorogenic Substrates for Mechanistic Studies

This compound belongs to the class of chromogenic substrates, which generate a colored product upon cleavage. It is one of many tools available for studying protease activity, alongside fluorogenic substrates.

Chromogenic Substrates: The defining feature of p-nitroanilide (pNA) based substrates is the release of the yellow-colored p-nitroaniline molecule upon hydrolysis google.comfao.org. The rate of color formation can be monitored continuously using a spectrophotometer by measuring the increase in absorbance at approximately 405-410 nm clinicaltrialsarena.comcaymanchem.com. This makes for a convenient and straightforward assay. However, a limitation of pNA substrates is their relatively modest molar absorbance, which can limit the sensitivity of the assay, especially when trying to detect low levels of enzyme activity google.com.

Fluorogenic Substrates: To achieve higher sensitivity, researchers often turn to fluorogenic substrates. These substrates contain a fluorescent group that is quenched when attached to the peptide. Upon cleavage, the free fluorophore is released, resulting in a significant increase in fluorescence that can be measured with a fluorometer sinica.edu.tw. Common fluorophores include 7-amino-4-methylcoumarin (AMC) and 7-amino-4-carbamoylmethylcoumarin (ACC) google.comclinicaltrialsarena.comnih.gov.

The primary advantage of fluorogenic assays is their enhanced sensitivity, which can be up to 300-fold higher than chromogenic assays biosyntan.de. This allows for the use of much lower enzyme and substrate concentrations, which is beneficial for high-throughput screening and for studying enzymes that are available only in small quantities nih.gov. Furthermore, some fluorophores, like rhodamine, have excitation and emission wavelengths in the visible range, which helps to reduce interference from autofluorescent biological materials that typically fluoresce at shorter wavelengths biosyntan.de.

Table 1: Comparison of Chromogenic and Fluorogenic Protease Substrates

FeatureChromogenic Substrates (e.g., pNA-based)Fluorogenic Substrates (e.g., AMC, ACC-based)
PrincipleEnzymatic cleavage releases a colored product.Enzymatic cleavage releases a fluorescent product.
Detection MethodSpectrophotometry (Absorbance) clinicaltrialsarena.comFluorometry (Fluorescence Emission) clinicaltrialsarena.com
SensitivityModerate google.comHigh to Very High nih.govbiosyntan.de
AdvantagesSimple, direct measurement; less susceptible to quenching.High sensitivity allows for low sample volumes and concentrations.
DisadvantagesLower sensitivity; potential interference from colored compounds in the sample. google.comSusceptible to quenching; potential interference from autofluorescent compounds. biosyntan.de

Table 2: Kinetic Parameters for Chymotrypsin with Various Suc-AAPF-pNA Substrates

EnzymeSubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
α-ChymotrypsinSuc-Phe-pNA~1~0.051~51
α-ChymotrypsinSuc-Ala-Phe-pNA~4~1.32~330
α-ChymotrypsinSuc-Ala-Ala-Pro-Phe-pNA~0.1~56*~560,000
ChymotrypsinSuc-Ala-Ala-Pro-Phe-pNA0.06--

\Note: kcat for chymotrypsin with pNA substrates is a complex term reflecting both acylation (k₂) and deacylation (k₃). The values presented are derived from reported k₂ and k₃ values where kcat = (k₂ * k₃) / (k₂ + k₃). Data derived from reference researchgate.netcaymanchem.com.*

Advanced Research Applications and Biological Contexts

Investigation of Protease Activity in Biological Systems and Extracts

The ability of Suc-ala-ala-pro-nle-pna and structurally similar peptides to act as substrates for specific proteases makes them instrumental in characterizing enzymatic activity within complex biological milieu.

This compound is particularly useful for assaying protease activity from various cellular and tissue homogenates. For instance, it is employed in the study of neutrophil elastase, a serine protease released by neutrophils during inflammation. The enzymatic activity can be quantified by monitoring the release of p-nitroaniline at 405 nm. echelon-inc.com Similarly, this substrate is effective for assaying porcine pancreatic elastase. glpbio.com

In the realm of microbiology, chromogenic substrates are essential for characterizing proteases from microbial cultures. For example, a serine protease from the pathogenic bacterium Vibrio alginolyticus has been characterized using such substrates. nih.gov Furthermore, a chymotrypsin-like serine protease from the fungus Aspergillus fumigatus has been identified and characterized utilizing the substrate Suc-Ala-Ala-Pro-Phe-pNA. sigmaaldrich.com The principle of using a specific peptide sequence linked to a chromogenic reporter like pNA is a widely adopted method for screening and characterizing new proteolytic enzymes in yeast and other microbial cultures. sigmaaldrich.comresearchgate.net

Table 1: Examples of Protease Activity Analysis Using Chromogenic Substrates

Biological Source Target Enzyme Substrate Example
Human Neutrophils Neutrophil Elastase Suc-Ala-Ala-Ala-Ala-pNA
Porcine Pancreas Pancreatic Elastase Suc-Ala-Ala-Ala-pNA
Vibrio alginolyticus Serine Protease Chromogenic Substrates
Aspergillus fumigatus Chymotrypsin-like Serine Protease Suc-Ala-Ala-Pro-Phe-pNA
Yeast Mutants Novel Proteolytic Activity Suc-Ala-Ala-Pro-Phe-pNA

Extracellular proteases play critical roles in a multitude of physiological and pathological processes, including cell signaling and tissue remodeling. Certain extracellular proteases can cleave and activate protease-activated receptors (PARs), a family of G-protein-coupled receptors. nih.gov The activity of these proteases can be investigated using specific chromogenic substrates. For instance, the secreted serine protease StmPr1 from Stenotrophomonas maltophilia has been shown to hydrolyze the substrate N-succinyl–Ala–Ala–Pro–Phe–pNA in a dose-dependent manner. nih.gov The use of substrates like this compound allows researchers to probe the activity of such extracellular proteases and elucidate their functions in processes like matrilysis and anoikis. nih.gov

Comparative Enzymology Across Diverse Organisms

The versatility of this compound and its analogs allows for the comparative study of protease activity across different kingdoms of life, providing insights into the evolution and function of these enzymes.

In microbiology, these substrates are pivotal for the characterization of a wide array of proteases. For example, a cold-active serine alkaline protease from the psychrotrophic bacterium Shewanella strain Ac10 was characterized using N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. nih.gov This study revealed that the bacterial protease exhibited the highest activity at pH 9.0, classifying it as an alkaline protease. nih.gov Similarly, the substrate Suc-Ala-Ala-Pro-Phe-pNA has been instrumental in the purification and characterization of a fibrinogenolytic serine proteinase from the culture filtrate of the fungus Aspergillus fumigatus. sigmaaldrich.com The substrate Suc-Ala-Ala-Pro-Leu-pNA has been employed in the investigation of a thermostable signal peptide peptidase from the archaeon Thermoplasma volcanium. biosynth.com

Table 2: Microbial Protease Characterization with Chromogenic Substrates

Microorganism Protease Type Substrate Example
Shewanella strain Ac10 Serine Alkaline Protease N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide
Aspergillus fumigatus Fungal Serine Protease Suc-Ala-Ala-Pro-Phe-pNA
Thermoplasma volcanium Thermostable Signal Peptide Peptidase Suc-Ala-Ala-Pro-Leu-pNA

The application of these synthetic substrates extends to the plant kingdom. The substrate Suc-Ala-Ala-Pro-Leu-pNA has been utilized to determine the kinetic parameters of a proteinase from the seeds of Cucurbita ficifolia. biosynth.com This demonstrates the utility of such compounds in the characterization of proteases from plant sources, contributing to our understanding of their physiological roles in plant development and defense.

Development of Enzyme Activity Profiles for Specific Biological States

The measurement of specific protease activity using substrates like this compound can serve as a biomarker for various physiological and pathological conditions. For instance, elevated levels of neutrophil elastase activity, which can be quantified using chromogenic substrates, have been associated with exacerbations and lung function decline in patients with bronchiectasis. nih.gov In this context, higher sputum neutrophil elastase activity identified patients at a greater risk of exacerbations and hospital admissions. nih.gov Such applications highlight the potential of using specific protease activity profiles, generated with the help of these synthetic substrates, for disease diagnosis, prognosis, and monitoring of therapeutic interventions. The development of such enzyme activity profiles is a growing area of research with significant clinical implications.

Application in Screening for Protease Modulators and Inhibitors

The unique characteristics of this compound and its analogs facilitate their use in the discovery and characterization of compounds that can modulate protease activity. These compounds are crucial for understanding the roles of proteases in various physiological and pathological processes and for developing therapeutic agents.

Identification of Novel Inhibitory Compounds

The primary application of this compound in this context is in the initial identification of potential protease inhibitors from large chemical libraries. The assay is based on the principle that in the presence of an effective inhibitor, the rate of p-nitroaniline release will be significantly reduced.

The screening process typically involves the following steps:

A specific protease is incubated with the chromogenic substrate this compound.

The rate of the enzymatic reaction is measured by monitoring the increase in absorbance at 405 nm, which corresponds to the release of p-nitroaniline.

Compounds from a chemical library are then added to the reaction mixture.

A decrease in the rate of absorbance increase indicates that the compound is inhibiting the protease's activity.

This high-throughput screening method allows for the rapid testing of thousands of compounds, leading to the identification of "hits" or lead compounds for further investigation. For instance, a study on an elastase-like enzyme activity in human seminal plasma utilized the analogous substrate Suc-Ala-Ala-Pro-Leu-pNA to test a range of proteinase inhibitors. This screening identified Amastatin and Actinonin as potent inhibitors of the enzymatic activity. tandfonline.com

To illustrate the outcomes of such screening campaigns, the following interactive table presents hypothetical data from a screen for inhibitors of a chymotrypsin-like protease using a Suc-Ala-Ala-Pro-X-pNA substrate.

Table 1: Identification of Novel Inhibitory Compounds

Compound IDConcentration Tested (µM)% Inhibition of Protease ActivityHit Classification
Cmpd-0011085Strong Hit
Cmpd-0021012Non-Hit
Cmpd-0031055Moderate Hit
Cmpd-0041092Strong Hit
Cmpd-005105Non-Hit

Characterization of Inhibitor Potency and Mechanism of Action

Once novel inhibitory compounds are identified, this compound and its analogs are instrumental in characterizing their potency and understanding their mechanism of action.

Inhibitor Potency: The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. To determine the IC50, a series of experiments are conducted with varying concentrations of the inhibitor while keeping the enzyme and substrate concentrations constant. The resulting data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is derived from this dose-response curve.

Mechanism of Action: Understanding how an inhibitor interacts with a protease is crucial for its development as a therapeutic agent. Chromogenic substrates like this compound are used in kinetic studies to determine the mechanism of inhibition, which can be broadly classified as competitive, non-competitive, or uncompetitive.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. In this case, the apparent Michaelis constant (Km) of the substrate increases, while the maximum velocity (Vmax) of the reaction remains unchanged.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. Here, the Vmax decreases, but the Km remains the same.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. In this scenario, both Vmax and Km decrease.

These kinetic parameters are determined by measuring the initial reaction rates at various substrate concentrations in the presence and absence of the inhibitor. The data are then plotted using graphical methods such as the Lineweaver-Burk or Dixon plots to visualize the effect of the inhibitor on Km and Vmax, thereby elucidating its mechanism of action.

The following interactive table provides an example of kinetic data that could be obtained for a novel inhibitor characterized using a Suc-Ala-Ala-Pro-X-pNA substrate.

Table 2: Characterization of Inhibitor Potency and Mechanism of Action

InhibitorIC50 (µM)Inhibition TypeKi (µM)Effect on KmEffect on Vmax
Inhibitor A5.2Competitive2.1IncreaseNo Change
Inhibitor B12.8Non-competitive15.4No ChangeDecrease

Q & A

Basic: What are the standard protocols for synthesizing Suc-ala-ala-pro-nle-pna, and how can purity be verified?

Methodological Answer:
Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu chemistry. Post-synthesis, reverse-phase HPLC is recommended for purity assessment (>95%), with mass spectrometry (MALDI-TOF or ESI-MS) confirming molecular weight. Lyophilization should follow to stabilize the compound. For replication, adhere to NIH guidelines on reporting experimental conditions, including resin type, coupling reagents, and cleavage protocols .

Basic: Which analytical techniques are optimal for characterizing this compound?

Methodological Answer:
Critical techniques include:

  • HPLC : To assess purity and retention time under gradient elution (e.g., 0.1% TFA in water/acetonitrile).
  • Mass Spectrometry : ESI-MS for exact mass confirmation.
  • NMR : 1H/13C NMR for structural validation, particularly proline and norleucine residues.
    Document methodologies in alignment with APA guidelines for clarity, including equipment specifications and solvent systems .

Advanced: How should researchers design experiments to assess enzyme inhibition kinetics using this compound?

Methodological Answer:
Adopt Michaelis-Menten kinetics with the compound as a competitive inhibitor:

  • Variable Design : Vary substrate/inhibitor concentrations while controlling pH (e.g., Tris-HCl buffer) and temperature (25°C).
  • Assay Conditions : Use fluorogenic or chromogenic substrates for real-time kinetic measurements.
  • Data Validation : Include positive/negative controls (e.g., known inhibitors) and replicate experiments to address inter-assay variability. Reference APA guidelines for reporting effect sizes and confidence intervals .

Advanced: How can contradictions in inhibition data across different experimental setups be resolved?

Methodological Answer:

  • Buffer Compatibility : Test if ionic strength (e.g., NaCl) or co-solvents (e.g., DMSO) alter inhibitory activity.
  • Temperature Effects : Compare kinetics at 25°C vs. 37°C to identify thermodynamic discrepancies.
  • Assay Sensitivity : Validate using orthogonal methods (e.g., ITC for binding affinity vs. fluorometric assays).
    Contradictions should be analyzed through ANOVA or mixed-effects models, as outlined in data analysis frameworks .

Basic: What storage conditions are required to maintain the stability of this compound?

Methodological Answer:
Store lyophilized peptide at -20°C in airtight, desiccated containers. For solubilized forms, aliquot to avoid freeze-thaw cycles and use buffers with protease inhibitors (e.g., EDTA). Stability should be verified via HPLC at 0, 7, and 30-day intervals. Document conditions using NIH preclinical reporting standards .

Advanced: How can findings from this compound studies be integrated into existing protease research frameworks?

Methodological Answer:

  • Comparative Analysis : Cross-reference kinetic parameters (e.g., Kᵢ) with structurally similar substrates (e.g., Suc-ala-ala-pro-phe-pna).
  • Structural Modeling : Use molecular docking to explore binding pocket interactions.
  • Literature Synthesis : Align results with prior studies using PICO frameworks to highlight novelty and relevance .

Basic: What statistical methods are appropriate for analyzing dose-response data involving this compound?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., log(inhibitor) vs. response) to calculate IC₅₀.
  • Error Reporting : Include 95% confidence intervals and p-values for significance.
  • Software Tools : Use GraphPad Prism or R packages (e.g., drc). Follow APA guidelines for reporting statistical outcomes .

Advanced: How can specificity in competitive inhibition assays be validated?

Methodological Answer:

  • Negative Controls : Test against non-target proteases (e.g., trypsin if studying chymotrypsin).
  • Mutagenesis Studies : Compare inhibition in wild-type vs. active-site mutant enzymes.
  • Cross-Validation : Use surface plasmon resonance (SPR) to measure binding kinetics independently. Ensure ethical reporting of negative results to avoid bias .

Basic: How should solubility issues in aqueous buffers be addressed during experimentation?

Methodological Answer:

  • Co-Solvents : Use ≤5% DMSO or acetonitrile; validate compatibility with assays.
  • pH Adjustment : Test solubility in PBS (pH 7.4) vs. acetate (pH 5.0).
  • Sonication : Briefly sonicate (10–20 sec) to disperse aggregates. Document solvent effects per survey-based research methodologies .

Advanced: What strategies mitigate batch-to-batch variability in synthetic peptides like this compound?

Methodological Answer:

  • Quality Control : Enforce strict HPLC and MS thresholds (e.g., ≥98% purity).
  • Standardized Synthesis : Use automated SPPS with calibrated reagent ratios.
  • Inter-Lab Validation : Share samples with collaborating labs for cross-verification. Reference FINER criteria (Feasible, Novel, Ethical) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suc-ala-ala-pro-nle-pna
Reactant of Route 2
Reactant of Route 2
Suc-ala-ala-pro-nle-pna

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.